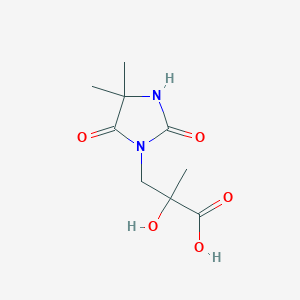
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid
Vue d'ensemble
Description
“3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid”, also known as DPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a specialty product for proteomics research .
Molecular Structure Analysis
The empirical formula of this compound is C13H13N3O2 and its molecular weight is 243.26 . For more detailed structural information, you may need to refer to specialized databases or resources.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties might be available in specialized chemical databases or safety data sheets.Applications De Recherche Scientifique
Antifungal and Antimicrobial Applications
Compounds tested against Fusarium oxysporum , a pathogen causing Bayoud disease, exhibit antifungal pharmacophore sites. This suggests potential applications in developing antifungal agents or plant protectants against specific fungal diseases (Kaddouri et al., 2022).
Neuroprotective Agents
Compounds like YM872 demonstrate neuroprotective properties by acting as selective and potent AMPA receptor antagonists. This has implications for the development of treatments for conditions such as stroke and neurological deficits (Takahashi et al., 2006).
Antioxidant Properties
Hydroxycinnamates, including derivatives of cinnamic acid, show potent antioxidant activities in vitro and in vivo. The structural analysis of these compounds aids in understanding their effectiveness in scavenging free radicals, suggesting a role in disease prevention and health promotion (Shahidi & Chandrasekara, 2010).
Chemical Synthesis and Material Applications
The synthesis and application of xylan derivatives for creating biopolymer ethers and esters underline the importance of chemical modifications in developing new materials with specific properties. This area of research indicates the potential for 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid to contribute to the development of novel polymers and functional materials (Petzold-Welcke et al., 2014).
Photodynamic Therapy
Compounds enhancing protoporphyrin IX accumulation in photodynamic therapy (PDT) have significant clinical outcomes for skin treatments. This suggests the compound's potential role in improving therapeutic approaches in dermatology and oncology (Gerritsen et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O5/c1-8(2)5(12)11(7(15)10-8)4-9(3,16)6(13)14/h16H,4H2,1-3H3,(H,10,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGONROBVADRAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(C)(C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



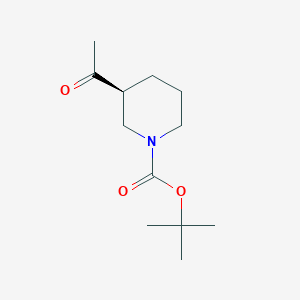

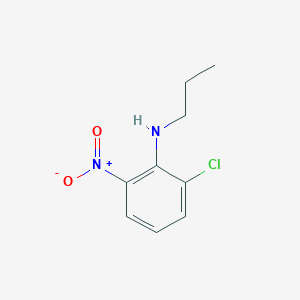
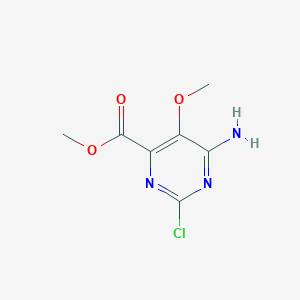
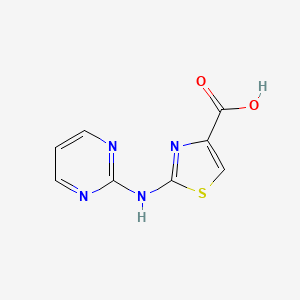
![2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1454604.png)

![methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1454607.png)


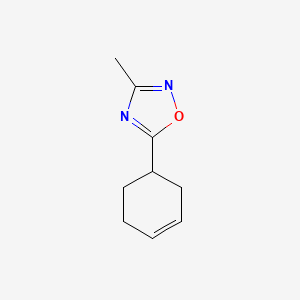
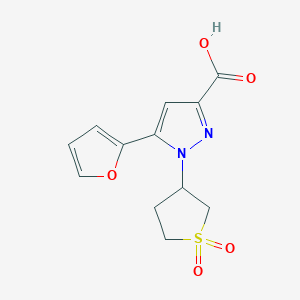
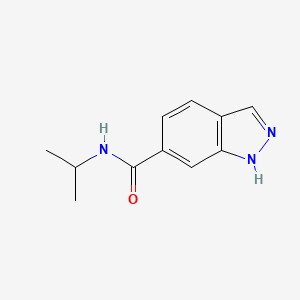
![1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1454618.png)